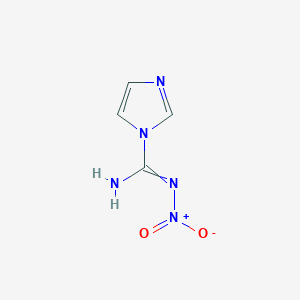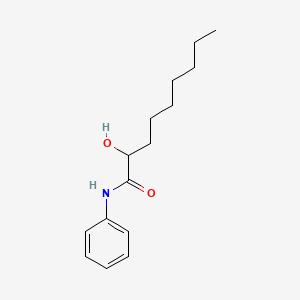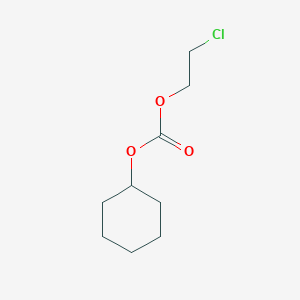![molecular formula C10H10N2O3 B12552384 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is a chemical compound known for its potential antibacterial properties. It is a Schiff base derived from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond, typically formed by the condensation of an amine with an aldehyde or ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid involves the following steps :
Condensation Reaction: The compound is synthesized by the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction typically occurs in an ethanol solvent under reflux conditions.
Characterization: The resulting product is characterized using various spectroscopic techniques such as ultraviolet-visible spectroscopy, Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine and aldehyde.
Aplicaciones Científicas De Investigación
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid has several scientific research applications :
Antibacterial Agent: The compound has shown potential as an antibacterial agent, particularly against Escherichia coli. It exhibits high binding affinity to bacterial proteins, making it effective in inhibiting bacterial growth.
Spectroscopic Studies: The compound is used in various spectroscopic studies to understand its structural and electronic properties.
Molecular Docking: It is utilized in molecular docking studies to explore its interactions with biological targets.
Mecanismo De Acción
The antibacterial activity of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is primarily due to its ability to bind to bacterial proteins . This binding disrupts essential bacterial processes, leading to inhibition of bacterial growth and replication. The compound’s structure allows it to interact with specific molecular targets within the bacterial cell, thereby exerting its antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-hydroxyphenyl)methylidene]amino]nicotinic acid: Another Schiff base with similar antibacterial properties.
2-[(2-hydroxyphenyl)methylidene]hydrazinecarboxamide: A related compound with potential antibacterial activity.
Uniqueness
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is unique due to its specific structure, which allows it to exhibit high binding affinity to bacterial proteins. This makes it a promising candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)12-11-6-8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,14,15)/b11-6+,12-7? |
Clave InChI |
FAPUDXDLDYSLDE-RRTODMKPSA-N |
SMILES isomérico |
CC(=N/N=C/C1=CC=CC=C1O)C(=O)O |
SMILES canónico |
CC(=NN=CC1=CC=CC=C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

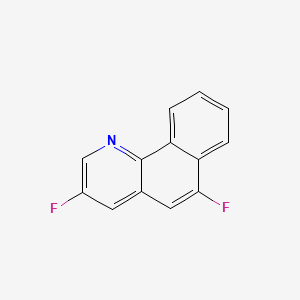
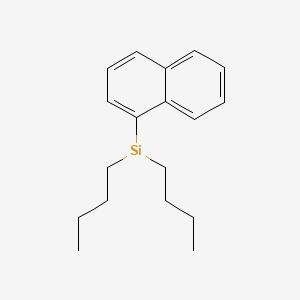
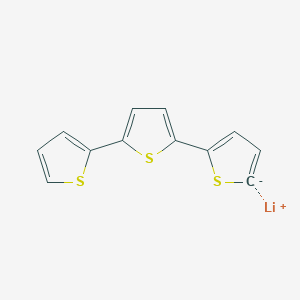
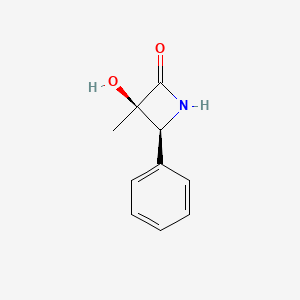
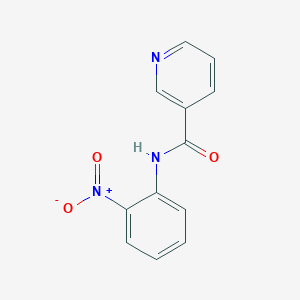
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)

